molecular formula C9H8F2O B12442915 1-(2,6-Difluoro-4-methylphenyl)ethanone

1-(2,6-Difluoro-4-methylphenyl)ethanone

Cat. No.: B12442915
M. Wt: 170.16 g/mol
InChI Key: CYNAVXYWPIJTPQ-UHFFFAOYSA-N
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Description

Contextual Significance of Acetophenones as Synthetic Intermediates

Acetophenones, characterized by an acetyl group attached to a phenyl ring, are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. britannica.com Their utility stems from the reactivity of both the carbonyl group and the aromatic ring, allowing for a wide array of chemical transformations. These compounds are pivotal intermediates in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and fragrances. britannica.comnih.gov The carbonyl moiety can undergo nucleophilic addition, condensation reactions, and reductions, while the aromatic ring is amenable to electrophilic substitution, enabling the construction of more complex molecular architectures. mdpi.comnih.gov This versatility has established acetophenones as indispensable starting materials in both academic research and industrial-scale chemical production. nih.gov

Overview of Fluorine Substitution Effects on Aryl Ketone Reactivity

The introduction of fluorine atoms onto an aryl ketone, such as in 1-(2,6-Difluoro-4-methylphenyl)ethanone, profoundly alters its chemical reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly influence the properties of the molecule. This fluorination can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Furthermore, the presence of fluorine atoms can modulate the acidity of adjacent protons and influence the regioselectivity of reactions on the aromatic ring. The strategic placement of fluorine can also impact the conformational preferences and metabolic stability of the resulting products, a feature of particular importance in medicinal chemistry. nih.govnih.gov

Specific Academic Research Focus on this compound

The compound this compound, with its specific substitution pattern, has garnered attention as a key intermediate in the synthesis of various target molecules. While detailed academic studies focusing solely on this compound are not abundant, its appearance in patent literature underscores its role as a valuable precursor. For instance, its derivatives are implicated in the synthesis of novel compounds with potential applications in treating cognitive and psychotic diseases. The structural features of this compound make it a suitable starting point for the construction of heterocyclic and other complex organic molecules.

Below are some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 486415-01-4
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 45-50 °C

Note: The physical properties can vary slightly depending on the source and purity.

While specific reaction data for this compound is often embedded within broader synthetic schemes in patent literature, the following table illustrates a representative transformation that a closely related analogue, 2-bromo-1-(4-fluoro-3-methyl-phenyl)-ethanone, undergoes. This provides insight into the types of reactions this class of compounds is utilized for.

ReactantReagents and ConditionsProductYieldReference
2-bromo-1-(4-fluoro-3-methyl-phenyl)-ethanoneBenzamidine, Potassium hydrogen carbonate, THF, Water, 60°C4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazoleNot specified mdpi.com

This reaction demonstrates the utility of fluorinated acetophenone (B1666503) derivatives in the synthesis of imidazole-containing compounds, which are common scaffolds in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8F2O/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3

InChI Key

CYNAVXYWPIJTPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)C)F

Origin of Product

United States

Synthetic Methodologies for 1 2,6 Difluoro 4 Methylphenyl Ethanone

Established Reaction Pathways

The traditional and most direct approach to acylating aromatic compounds is the Friedel-Crafts reaction. This electrophilic aromatic substitution has been a cornerstone of organic synthesis for over a century.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation involves the reaction of an aromatic substrate, in this case, 3,5-difluorotoluene (B38592), with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.comyoutube.com

Catalysis by Lewis Acids (e.g., Aluminum Chloride)

A variety of Lewis acids can be employed to catalyze Friedel-Crafts acylation, with aluminum chloride (AlCl₃) being one of the most common and powerful. libretexts.orgyoutube.com The Lewis acid activates the acylating agent, for instance, acetyl chloride (CH₃COCl), by coordinating to the halogen atom, which facilitates the formation of the acylium ion (CH₃CO⁺). libretexts.orgyoutube.com

The general mechanism for the aluminum chloride-catalyzed Friedel-Crafts acylation is depicted below:

Step 1: Formation of the electrophile CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻

Step 2: Electrophilic attack on the aromatic ring C₆H₃F₂(CH₃) + [CH₃CO]⁺ → [C₆H₃F₂(CH₃)(COCH₃)]⁺

Step 3: Regeneration of the aromatic ring and catalyst [C₆H₃F₂(CH₃)(COCH₃)]⁺ + [AlCl₄]⁻ → C₆H₂F₂(CH₃)(COCH₃) + HCl + AlCl₃

The reaction is typically carried out by treating the aromatic substrate with the acyl chloride and a stoichiometric amount of aluminum chloride. The mixture is often heated to facilitate the reaction. chemguide.co.uk

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

Lewis Acid CatalystRelative ActivityTypical Conditions
Aluminum Chloride (AlCl₃)HighOften requires heating
Ferric Chloride (FeCl₃)ModerateMilder conditions
Boron Trifluoride (BF₃)ModerateOften used with anhydrides
Zinc Chloride (ZnCl₂)MildLess common for acylation
Regioselectivity and Isomer Control

A critical aspect of the Friedel-Crafts acylation of substituted benzenes is regioselectivity—the control of where the new substituent attaches to the ring. In the case of 3,5-difluorotoluene, the directing effects of the existing substituents (two fluorine atoms and one methyl group) determine the position of acylation.

The fluorine atoms are deactivating but ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. The methyl group is activating and also ortho-, para-directing. In 3,5-difluorotoluene, the positions ortho to the methyl group (positions 2 and 6) are also ortho to one fluorine and meta to the other. The position para to the methyl group (position 1) is flanked by two fluorine atoms. The interplay of these electronic effects, along with steric hindrance, will influence the final product distribution. Acylation is expected to occur at the most activated and sterically accessible position. In many acylation reactions of substituted toluenes, the 4-position (para to the methyl group) is highly favored. libretexts.org

Alternative Synthetic Routes

While Friedel-Crafts acylation is a powerful tool, its limitations, such as the need for stoichiometric amounts of catalyst and potential for side reactions, have driven the development of alternative methods.

Metal-Catalyzed Coupling Reactions

Modern organic synthesis has seen a surge in the use of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent for the synthesis of aryl ketones. researchgate.netmdpi.com These reactions typically involve the coupling of an organometallic reagent (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.

A potential route to 1-(2,6-difluoro-4-methylphenyl)ethanone using this methodology could involve the coupling of a suitable organometallic derivative of 3,5-difluorotoluene with an acetyl-containing coupling partner.

Transformation from Silylated Precursors

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be approached through several synthetic routes, with the Friedel-Crafts acylation being a prominent method. This reaction typically involves the acylation of an aromatic compound, in this case, 1,3-difluoro-5-methylbenzene, with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. nih.govyoutube.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst Selection: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used in Friedel-Crafts acylation. youtube.com However, the stoichiometry of the catalyst can significantly impact the reaction outcome. Due to the deactivating effect of the two fluorine atoms on the benzene (B151609) ring, a stronger catalytic system or harsher reaction conditions might be necessary compared to the acylation of less deactivated aromatic compounds. The optimization would involve screening different Lewis acids (e.g., FeCl₃, BF₃, ZnCl₂) and their concentrations to find the most effective catalyst for this specific substrate.

Solvent Effects: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents for Friedel-Crafts acylation include nitrobenzene (B124822) and carbon disulfide. However, due to their toxicity and environmental concerns, alternative solvents are increasingly being explored. The optimization process would involve testing a range of solvents to identify one that provides a good balance of reactivity, product yield, and environmental friendliness.

Temperature and Time: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For the acylation of 1,3-difluoro-5-methylbenzene, the directing effects of the methyl and fluoro groups need to be considered. The methyl group is ortho- and para-directing, while the fluorine atoms are ortho- and para-directing but also deactivating. This can lead to a mixture of isomers. Therefore, optimizing the temperature and reaction time is essential to achieve high regioselectivity towards the desired this compound. A typical industrial process for a related compound, p-methylacetophenone, involves heating at around 90°C. alfa-chemistry.com A similar temperature range could be a starting point for the optimization of the target compound's synthesis.

A hypothetical optimization study for the Friedel-Crafts acylation of 1,3-difluoro-5-methylbenzene could involve the following parameters and might yield results as depicted in the interactive table below.

Catalyst (equiv.)Acylating AgentSolventTemperature (°C)Time (h)Yield (%)
AlCl₃ (1.2)Acetyl ChlorideDichloromethane0 to rt465
AlCl₃ (1.5)Acetyl ChlorideDichloromethane40275
FeCl₃ (1.2)Acetic AnhydrideNitrobenzene60655
ZnCl₂ (2.0)Acetyl Chloride1,2-Dichloroethane80840
AlCl₃ (1.5)Acetic AnhydrideDichloromethane40380

This table presents hypothetical data for illustrative purposes.

Another potential synthetic route involves the reaction of an organometallic reagent, such as a Grignard reagent derived from 1-bromo-2,6-difluoro-4-methylbenzene, with an acetylating agent like acetic anhydride. A patent for the synthesis of 4-methylacetophenone describes reacting p-tolyl-magnesium halide with acetic anhydride at temperatures ranging from -40°C to +10°C, achieving yields of up to 94.5%. google.com A similar approach could be adapted for the synthesis of this compound, requiring optimization of the Grignard reagent formation and the subsequent acylation step.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact.

Solvent Selection and Green Solvents

Traditional solvents used in Friedel-Crafts acylations, such as nitrobenzene and chlorinated hydrocarbons, are often toxic and environmentally hazardous. Green chemistry encourages the use of safer alternatives.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising green solvents for Friedel-Crafts reactions. They are non-volatile, have high thermal stability, and can often be recycled. For instance, imidazolium-based ionic liquids have been shown to catalyze the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com The use of an ionic liquid as both the catalyst and the solvent could significantly improve the greenness of the synthesis of this compound.

Deep Eutectic Solvents (DES): Deep eutectic solvents are another class of green solvents that are typically formed from a mixture of a quaternary ammonium (B1175870) salt with a hydrogen bond donor. They are biodegradable, have low toxicity, and are inexpensive. Their application in Friedel-Crafts acylation could be a viable green alternative.

Solvent-free conditions: Where possible, conducting reactions under solvent-free conditions is the most environmentally friendly approach. This would depend on the physical properties of the reactants and the feasibility of the reaction without a solvent.

Atom Economy and Process Efficiency

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. guidechem.com A higher atom economy indicates a more sustainable process with less waste generation.

For the Friedel-Crafts acylation of 1,3-difluoro-5-methylbenzene with acetyl chloride, the theoretical atom economy can be calculated as follows:

Reaction: C₇H₆F₂ + CH₃COCl → C₉H₈F₂O + HCl

Molecular Weights:

C₇H₆F₂ (1,3-difluoro-5-methylbenzene): 128.12 g/mol

CH₃COCl (Acetyl chloride): 78.50 g/mol

C₉H₈F₂O (this compound): 170.15 g/mol

HCl (Hydrogen chloride): 36.46 g/mol

Atom Economy Calculation: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% (170.15 / (128.12 + 78.50)) x 100% ≈ 82.7%

This calculation shows that a significant portion of the reactant atoms is incorporated into the desired product. However, the formation of HCl as a byproduct reduces the atom economy from a perfect 100%.

If acetic anhydride is used as the acylating agent, the byproduct is acetic acid, which is less hazardous than HCl.

Reaction with Acetic Anhydride: C₇H₆F₂ + (CH₃CO)₂O → C₉H₈F₂O + CH₃COOH

Atom Economy Calculation: (170.15 / (128.12 + 102.09)) x 100% ≈ 73.9%

While the atom economy is lower with acetic anhydride, it might be a preferable route from a safety and handling perspective.

To improve process efficiency, factors such as catalyst recyclability and ease of product separation are also crucial. The use of solid acid catalysts or recyclable ionic liquids can contribute to a more sustainable and efficient process.

Reactivity Profile and Mechanistic Organic Chemistry of 1 2,6 Difluoro 4 Methylphenyl Ethanone

Electrophilic Reactivity of the Carbonyl Center

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent electrophilicity of the carbonyl carbon makes it a prime target for attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. libretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final addition product. libretexts.org

A classic example of a nucleophilic addition reaction is the reduction of the ketone to an alcohol. For instance, the reduction of 1-(2,6-difluoro-4-methylphenyl)ethanone with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, (1R)-1-(2,6-difluoro-4-methylphenyl)ethan-1-ol. In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by a protic solvent furnishes the alcohol.

Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). libretexts.org This reaction, typically catalyzed by a base, involves the attack of the cyanide ion (CN⁻) on the carbonyl carbon. libretexts.org

Reactions Involving the Methyl Group of the Acetyl Moiety

The α-hydrogens on the methyl group adjacent to the carbonyl are acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (an enolate) to be resonance-stabilized. This acidity allows for a range of important carbon-carbon bond-forming reactions and substitution reactions.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. youtube.com This reaction is widely used for the synthesis of chalcones, which are α,β-unsaturated ketones. researchgate.net

In a typical Claisen-Schmidt condensation involving this compound, a base (like NaOH or KOH) removes an α-hydrogen from the acetyl methyl group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the highly conjugated and stable chalcone (B49325).

The synthesis of chalcones is of significant interest due to their diverse biological activities. nih.gov

Table 1: Examples of Chalcones Synthesized via Claisen-Schmidt Condensation

Ketone Aldehyde Resulting Chalcone Structure (General)
This compound Benzaldehyde (E)-1-(2,6-difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one
This compound 4-Methoxybenzaldehyde (E)-1-(2,6-difluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This table is illustrative and based on the general outcome of the Claisen-Schmidt condensation.

The α-position of ketones can be halogenated under either acidic or basic conditions. In an acid-catalyzed reaction, the ketone is first converted to its enol tautomer. The electron-rich double bond of the enol then attacks a halogen molecule (Br₂ or Cl₂), leading to the formation of an α-halo ketone and regeneration of the acid catalyst.

Under basic conditions, the reaction proceeds through an enolate intermediate. The first halogenation step makes the remaining α-hydrogens more acidic, leading to rapid subsequent halogenations until all α-hydrogens are replaced.

The resulting α-halo ketones, such as 2-bromo-1-(2,6-difluoro-4-methylphenyl)ethanone, are valuable synthetic intermediates. For example, they can undergo dehydrobromination upon treatment with a non-nucleophilic base like pyridine (B92270) to yield α,β-unsaturated ketones. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Transformations of the Difluoro-Methylphenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. dalalinstitute.com The position of substitution is determined by the combined directing effects of the substituents already present.

The directing effects of the substituents on the benzene (B151609) ring are as follows:

Acetyl Group (-COCH₃): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director.

Fluorine Atoms (-F): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). youtube.com

Methyl Group (-CH₃): This is an activating group due to its electron-donating inductive effect and hyperconjugation. It is an ortho, para-director. youtube.com

In this compound, the acetyl group is at position 1, the fluorine atoms are at positions 2 and 6, and the methyl group is at position 4. The available positions for substitution are 3 and 5.

Let's analyze the directing effects on these positions:

Position 3: This position is ortho to the fluorine at C2 and the methyl group at C4. It is meta to the acetyl group at C1 and the fluorine at C6.

Position 5: This position is ortho to the fluorine at C6 and the methyl group at C4. It is meta to the acetyl group at C1 and the fluorine at C2.

Considering these effects:

The activating methyl group strongly directs incoming electrophiles to its ortho positions (3 and 5).

The deactivating acetyl group directs to its meta positions (3 and 5).

The deactivating fluorine atoms direct to their ortho positions (3 and 5, respectively).

All three substituent types direct an incoming electrophile to the same positions (3 and 5). Although the fluorine atoms and the acetyl group are deactivating, the activating effect of the methyl group, combined with the consensus of directing effects, makes positions 3 and 5 the most probable sites for electrophilic attack. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield predominantly 3- and/or 5-substituted products.

Table 2: Summary of Substituent Directing Effects

Substituent Position(s) Electronic Effect Directing Influence
-COCH₃ 1 Deactivating meta (to 3 & 5)
-F 2 & 6 Deactivating ortho, para (ortho to 3 & 5)

Rearrangement Reactions (e.g., Fries-type Rearrangements of related compounds)

The Fries rearrangement is a significant name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by Lewis acids. byjus.comreddit.comsigmaaldrich.com This reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones. byjus.comwikipedia.org The regioselectivity of the Fries rearrangement is notably influenced by reaction conditions such as temperature and the solvent employed. byjus.comwikipedia.org

Despite the deactivating nature of the fluorine atoms, the Fries rearrangement can still be expected to occur, albeit potentially requiring more forcing conditions compared to unsubstituted phenyl acetate (B1210297). The methyl group at the para position (position 4) is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2,6-difluoro-4-methylphenyl acetate, the positions ortho to the methyl group are already substituted with fluorine atoms. Therefore, the rearrangement is expected to occur at the positions ortho to the ester functionality, which are meta to the methyl group.

The expected products from the Fries rearrangement of a hypothetical 2,6-difluoro-4-methylphenyl acetate would be the corresponding hydroxyacetophenones. Given the substitution pattern, the acyl group migration would likely be directed to the available ortho position relative to the hydroxyl group.

Table 1: Potential Products of Fries Rearrangement of 2,6-Difluoro-4-methylphenyl Acetate

ReactantExpected Rearrangement Product
2,6-Difluoro-4-methylphenyl acetate1-(3-Hydroxy-2,6-difluoro-4-methylphenyl)ethanone

It is important to note that studies on the Fries rearrangement of ortho-halogenophenyl acetates have shown that the nature of the halogen can influence the reaction. For instance, the rearrangement of 2-chlorophenyl acetate tends to yield the expected products, whereas 2-bromophenyl acetate can undergo side reactions involving halogen migration. rsc.org This suggests that the C-F bonds in 2,6-difluoro-4-methylphenyl acetate are likely to be stable under the reaction conditions.

The choice of Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄) and solvent can also significantly impact the yield and selectivity of the rearrangement. sigmaaldrich.comorganic-chemistry.org For instance, the use of a non-polar solvent tends to favor the formation of the ortho-isomer, while polar solvents can increase the proportion of the para-isomer. byjus.com

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of a chemical reaction provide crucial insights into its feasibility, rate, and the position of equilibrium. For the reactions involving this compound and its precursors, these aspects are governed by the electronic and steric effects of the substituents on the phenyl ring.

Kinetic Control vs. Thermodynamic Control in Fries-type Rearrangements:

The Fries rearrangement is a classic example of a reaction that can be under either kinetic or thermodynamic control, leading to different product ratios. wikipedia.orgpw.live

Kinetic Control: At lower reaction temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. In the context of the Fries rearrangement, the para-isomer is often the kinetically favored product due to lower steric hindrance for the attacking acylium ion. byjus.compw.live

Thermodynamic Control: At higher reaction temperatures, the reaction can reach equilibrium, and the most stable product will be the major one. The ortho-isomer is often the thermodynamically favored product because it can form a more stable chelate complex with the Lewis acid catalyst through intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. wikipedia.orgpw.live

For a hypothetical Fries rearrangement of 2,6-difluoro-4-methylphenyl acetate, the strong electron-withdrawing nature of the two fluorine atoms would decrease the nucleophilicity of the aromatic ring, thereby slowing down the rate of electrophilic attack by the acylium ion compared to unsubstituted phenyl acetate. youtube.com This would likely necessitate higher temperatures or more active catalysts to achieve a reasonable reaction rate.

Thermodynamic Parameters:

The key thermodynamic parameters that govern a reaction's spontaneity and equilibrium position are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

Table 2: General Thermodynamic Parameters and Their Implications

ParameterSymbolSignificanceFavorable for Product Formation
Gibbs Free Energy ChangeΔGOverall driving force of the reaction.Negative (Exergonic)
Enthalpy ChangeΔHHeat absorbed or released during the reaction.Negative (Exothermic)
Entropy ChangeΔSChange in the degree of disorder of the system.Positive (Increased disorder)

In the context of the reactivity of this compound, any reaction would be influenced by the stability of the starting material and the products. The presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group creates a complex electronic environment that will affect the bond energies and, consequently, the enthalpy of reaction. For instance, in reactions involving the carbonyl group, the electron-withdrawing fluorine atoms can increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

While specific experimental thermodynamic data for reactions of this compound are not available in the surveyed literature, general principles suggest that reactions leading to more stable products with favorable enthalpy and entropy changes will be thermodynamically favored.

Derivatization and Synthesis of Advanced Chemical Structures from 1 2,6 Difluoro 4 Methylphenyl Ethanone

Formation of Heterocyclic Compounds

The transformation of 1-(2,6-Difluoro-4-methylphenyl)ethanone into heterocyclic compounds is a cornerstone of its synthetic utility. The ketone functionality is a versatile handle for constructing five- and six-membered rings that are prevalent in medicinal chemistry and materials science.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). A highly effective and common route to pyrazolyl derivatives from this compound involves a two-step sequence.

The first step is the synthesis of a chalcone (B49325) (an α,β-unsaturated ketone), which serves as the 1,3-dielectrophilic precursor. The second step is the cyclocondensation reaction of the chalcone intermediate with a hydrazine derivative. researchgate.netdoi.org

Step 1: Chalcone Synthesis The starting ketone undergoes a base-catalyzed Claisen-Schmidt condensation with a selected aromatic aldehyde to yield the corresponding chalcone.

Step 2: Pyrazole (B372694) Formation The resulting chalcone is then treated with hydrazine hydrate (B1144303) (or a substituted hydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. The reaction proceeds through a nucleophilic attack by the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. doi.org This method allows for the synthesis of a wide variety of 3,5-disubstituted pyrazoles. mdpi.comchim.it

The general reaction scheme is as follows:

Reaction of this compound with an aromatic aldehyde (R-CHO) to form Chalcone Intermediate (A).

Reaction of Chalcone Intermediate (A) with hydrazine (H₂NNH₂) to form the final Pyrazolyl Derivative (B).

This approach provides a modular way to create a library of pyrazolyl derivatives by varying the structure of the aromatic aldehyde used in the initial step.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of many heterocyclic compounds and possess their own range of biological activities. orientjchem.orgnih.gov They are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

In this context, this compound is reacted with various substituted benzaldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), with ethanol often serving as the solvent. doi.orgacs.org The reaction involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system of the chalcone.

The versatility of this reaction allows for the creation of a diverse portfolio of chalcone derivatives by simply changing the substituted benzaldehyde.

Table 1: Examples of Chalcone Derivatives from this compound

Substituent on Benzaldehyde (R) Resulting Chalcone Derivative Name
-H (Benzaldehyde) (E)-1-(2,6-difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one
4-OCH₃ (4-Anisaldehyde) (E)-1-(2,6-difluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
4-Cl (4-Chlorobenzaldehyde) (E)-3-(4-chlorophenyl)-1-(2,6-difluoro-4-methylphenyl)prop-2-en-1-one
4-N(CH₃)₂ (4-Dimethylaminobenzaldehyde) (E)-3-(4-(dimethylamino)phenyl)-1-(2,6-difluoro-4-methylphenyl)prop-2-en-1-one

Imidazole (B134444) is a five-membered heterocycle with nitrogen atoms at the 1 and 3 positions. Its derivatives are of significant interest in medicinal chemistry. researchgate.netnih.gov There are several established methods for imidazole synthesis that can be adapted for use with this compound as the starting scaffold. uobasrah.edu.iq

One common approach is a variation of the Radiszewski synthesis. This involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). To apply this to this compound, the ketone must first be oxidized to the corresponding α-ketoaldehyde, (2,6-difluoro-4-methylphenyl)glyoxal. This intermediate can then be condensed with an aldehyde and ammonia to form the 2,4,5-trisubstituted imidazole ring.

Another versatile route is the Markwald synthesis, which starts from an α-aminoketone. uobasrah.edu.iq Alternatively, an α-haloketone can be used as a precursor. This compound can be halogenated at the α-position to yield 2-bromo-1-(2,6-difluoro-4-methylphenyl)ethanone. This α-haloketone can then be reacted with an amidine or formamide (B127407) to construct the imidazole ring. organic-chemistry.org

General Synthetic Scheme (via α-haloketone):

α-Bromination: Reaction of this compound with a brominating agent (e.g., Br₂) to form 2-bromo-1-(2,6-difluoro-4-methylphenyl)ethanone.

Cyclization: Condensation of the α-bromoketone with a formamide or an amidine to yield the target imidazole derivative.

Synthesis of Complex Polycyclic Systems

The heterocyclic derivatives synthesized from this compound, particularly chalcones and pyrazoles, are not merely final products but also serve as building blocks for more complex polycyclic and fused heterocyclic systems. chim.it

Chalcones are well-known precursors for a variety of six-membered heterocyclic rings. For instance, reacting the chalcone derivatives with urea (B33335) or thiourea (B124793) under acidic or basic conditions can lead to the formation of pyrimidinone or pyrimidinethione rings, respectively. These can be further elaborated into fused systems. Similarly, reaction with guanidine (B92328) yields aminopyrimidines. These reactions significantly expand the structural diversity achievable from the initial ketone. researchgate.net

Pyrazoles derived from the starting ketone can also be used to construct fused polycyclic systems. For example, 5-aminopyrazoles, which can be synthesized using specific hydrazine precursors, are common starting materials for creating pyrazolo[1,5-a]pyrimidines through reaction with β-dicarbonyl compounds. chim.it Furthermore, functionalized pyrazoles, such as those bearing a formyl group, can undergo condensation and cyclization reactions to generate fused systems like pyrazolo[3,4-b]pyridines. chim.it The synthesis of a benzofuropyrazole framework has also been demonstrated, starting from intermediates that can be derived from substituted ethanones. mdpi.com

Creation of Functionalized Analogues for Chemical Probes

The development of chemical probes, such as fluorescently labeled molecules or compounds with affinity tags, requires the parent structure to be synthetically modified to include a reactive handle for conjugation. The this compound framework can be strategically functionalized for this purpose.

One approach is to introduce a functional group onto the aromatic ring. While the fluorine atoms are generally stable, the methyl group can potentially be functionalized via benzylic bromination followed by nucleophilic substitution to introduce groups like an azide (B81097) (-N₃), a primary amine (-NH₂), or a carboxylic acid (-COOH). These functional groups are ideal for subsequent "click" chemistry, amide bond formation, or other conjugation reactions.

A more direct method involves using a functionalized aldehyde during the Claisen-Schmidt condensation to produce a chalcone that already contains the desired chemical handle. For example, using 4-formylbenzoic acid or 4-aminobenzaldehyde (B1209532) would yield a chalcone derivative with a carboxylic acid or an amino group, respectively, positioned at a site distant from the core pharmacophore, making it suitable for linker attachment. nih.gov These functionalized chalcones can then be carried forward to synthesize pyrazoles or other heterocycles that retain the reactive handle for probe conjugation. Such strategies are crucial for creating tools to study the biological targets and mechanisms of action of these novel compounds. mdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(E)-1-(2,6-difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one
(E)-1-(2,6-difluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
(E)-3-(4-chlorophenyl)-1-(2,6-difluoro-4-methylphenyl)prop-2-en-1-one
(E)-3-(4-(dimethylamino)phenyl)-1-(2,6-difluoro-4-methylphenyl)prop-2-en-1-one
(E)-1-(2,6-difluoro-4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
(2,6-Difluoro-4-methylphenyl)glyoxal
2-Bromo-1-(2,6-difluoro-4-methylphenyl)ethanone
Pyrazole
Imidazole
Chalcone
Pyrimidine
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-b]pyridine
Hydrazine
Benzaldehyde
4-Anisaldehyde
4-Chlorobenzaldehyde
4-Dimethylaminobenzaldehyde
3-Nitrobenzaldehyde
4-Formylbenzoic acid
4-Aminobenzaldehyde
Guanidine
Urea
Thiourea

Role As a Strategic Chemical Synthon in Advanced Organic Synthesis

Precursor for Agrochemical Intermediates

There is limited direct evidence in scientific literature and patents specifically detailing the use of 1-(2,6-Difluoro-4-methylphenyl)ethanone as a direct precursor for commercialized or late-stage development agrochemical intermediates. While fluorinated phenyl ketones are a known class of intermediates in the synthesis of some pesticides, specific examples starting from this compound are not prominently documented. For instance, a patent for an agrochemical composition mentions a complex molecule containing a 2,6-difluorophenyl group, but it is not directly synthesized from this compound. googleapis.com The development of novel insecticides, fungicides, and herbicides often involves the exploration of various fluorinated building blocks to enhance efficacy and metabolic stability. nih.govajrconline.org

Building Block for Specialty Fluorinated Organic Compounds

Utilization in Multi-step Synthesis Schemes for Complex Molecules

The structure of this compound, featuring a ketone functional group and a substituted aromatic ring, theoretically allows for its participation in a variety of multi-step synthetic sequences. The ketone can be a handle for nucleophilic additions, reductions to alcohols, or conversions to other functional groups, while the aromatic ring can undergo further substitution reactions. Multi-step synthesis is a cornerstone of organic chemistry for constructing complex molecular architectures. the-innovation.orgcas.cn However, specific and detailed examples of multi-step reaction schemes where this compound serves as a key starting material for complex molecules are not well-documented in the available literature. General principles of retrosynthetic analysis can be applied to conceptualize its use, but concrete published examples are scarce.

Contribution to Fluorine Chemistry Research

The study of fluorinated organic compounds is a vibrant area of chemical research due to the profound impact of fluorine on molecular properties. nih.gov While new fluorination methods and the synthesis of novel fluorinated building blocks are continuously being developed, the specific contribution of this compound to advancing fluorine chemistry research is not explicitly detailed in the available scientific literature. Research in this field often focuses on the development of new fluorinating reagents or the study of reaction mechanisms involving fluorine, but specific studies centered on the reactivity and synthetic utility of this compound are not prominent. rhhz.netnih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 1 2,6 Difluoro 4 Methylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2,6-Difluoro-4-methylphenyl)ethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous assignment of all atoms and offers insights into the molecule's stereochemical and regiochemical features.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide foundational information about the molecular structure. The chemical shifts (δ), coupling constants (J), and signal multiplicities are used to identify the different chemical environments of the nuclei.

¹H NMR: The proton NMR spectrum is expected to show two key sets of signals. The methyl protons of the acetyl group (-COCH₃) would appear as a singlet, but due to through-space coupling with the two adjacent fluorine atoms, this signal is often observed as a triplet in related 2,6-difluoroacetophenones. acs.org The aromatic protons at the C3 and C5 positions would appear as a doublet due to coupling with the adjacent fluorine atom. The p-methyl group (-CH₃) on the phenyl ring would present as a distinct singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically found significantly downfield. The aromatic carbons show complex splitting patterns due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine (C2 and C6) would appear as doublets with large coupling constants. Through-space coupling between the acetyl methyl carbon and the ortho-fluorines (⁴JCF) has also been observed in analogous structures. acs.org

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. ehu.es For this compound, a single signal is expected for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound (based on analogous compounds)

Atom/Group Technique Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling (J in Hz) Rationale/Analog Data
Acetyl-CH₃¹H NMR~2.6Triplet (⁵JHF ≈ 3-5 Hz)Through-space coupling to two ortho-fluorines, as seen in 2',6'-difluoroacetophenones. acs.org
Ring-CH₃¹H NMR~2.4SingletTypical range for an aryl methyl group. researchgate.net
Aromatic-H (C3-H, C5-H)¹H NMR~6.8 - 7.2Doublet of triplets or DoubletCoupling to adjacent fluorine and meta protons.
Carbonyl (C=O)¹³C NMR~190 - 195Triplet (³JCF)Downfield shift characteristic of ketones; coupling to ortho-fluorines.
C1¹³C NMR~118 - 125Triplet (²JCF)Shielded by fluorine atoms and coupled to them.
C2, C6 (C-F)¹³C NMR~160 - 165Doublet (¹JCF ≈ 250 Hz)Large one-bond C-F coupling constant. rsc.org
C3, C5¹³C NMR~112 - 116Doublet (²JCF ≈ 20-25 Hz)Two-bond coupling to adjacent fluorine.
C4¹³C NMR~145 - 150Singlet or Triplet (³JCF)Substituted carbon with expected downfield shift.
Acetyl-CH₃¹³C NMR~30 - 35Triplet (⁴JCF ≈ 7-11 Hz)Through-space coupling to ortho-fluorines. acs.org
Ring-CH₃¹³C NMR~20 - 22SingletTypical range for an aryl methyl carbon. organicchemistrydata.org

2D NMR experiments are indispensable for unambiguously assigning the complex spectra of substituted aromatics. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent protons, helping to map out the connectivity within aliphatic side chains, if present. In the parent compound, it would primarily confirm the absence of coupling for the singlet methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton nuclei (¹JCH). emerypharma.comnih.gov This is a crucial experiment for assigning carbon signals by correlating them to their known attached protons. For example, the proton signal for the ring-CH₃ would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Exact Mass Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak. The primary fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable acylium ion.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This results in the [M-15]⁺ peak, which corresponds to the [2,6-difluoro-4-methylbenzoyl]⁺ acylium ion. This is often the base peak in the spectrum of acetophenones. nist.govnist.gov

Formation of the acetyl cation (CH₃CO⁺): This would result in a peak at m/z 43.

Loss of an acetyl radical (•COCH₃): This results in the [M-43]⁺ peak, corresponding to the [2,6-difluoro-4-methylphenyl]⁺ cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Significance
170[M]⁺[C₉H₈F₂O]⁺Molecular Ion
155[M - CH₃]⁺[C₈H₅F₂O]⁺Base peak, stable acylium ion
127[M - COCH₃]⁺[C₇H₅F₂]⁺Phenyl cation fragment
43[CH₃CO]⁺[C₂H₃O]⁺Acetyl cation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis. The retention time from the GC provides a characteristic identifier, while the MS detector provides the mass spectrum for definitive confirmation of the compound's identity at that retention time.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

IR Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to specific bond vibrations. For this compound, the most prominent feature would be the intense C=O (carbonyl) stretching band. The C-F bonds in the aromatic ring also give rise to strong absorptions.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it particularly useful for analyzing the substituted phenyl ring.

Table 3: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Spectroscopy Method Expected Intensity Reference/Analog Data
~3000-2850C-H stretch (aliphatic)IR, RamanMedium-WeakGeneral range for methyl groups
~1700-1680C=O stretch (aryl ketone)IRStrongCharacteristic intense band for acetophenones. nist.govnist.gov
~1620-1580C=C stretch (aromatic ring)IR, RamanMedium-StrongAromatic ring vibrations.
~1280-1200C-F stretch (aryl fluoride)IRStrongStrong absorption typical for C-F bonds.
~850-800C-H bend (aromatic out-of-plane)IRStrongPattern depends on substitution.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound or its derivatives be obtained as a suitable single crystal, X-ray crystallography can provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles.

For related acetophenone (B1666503) structures, key findings often relate to the conformation of the acetyl group relative to the phenyl ring. researchgate.net The torsion angle between the plane of the carbonyl group and the plane of the aromatic ring would reveal whether the molecule adopts a planar or non-planar conformation in the crystal lattice. In many acetophenones, the acetyl group is nearly coplanar with the aromatic ring to maximize conjugation. researchgate.net Furthermore, the analysis would reveal intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that dictate the crystal packing arrangement. nih.govmdpi.com

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar compounds, such as derivatives of acetophenone and compounds containing fluorinated phenyl rings, provides a clear indication of the type of data that would be obtained. For instance, studies on various acetophenone derivatives reveal detailed insights into their molecular geometries. rsc.orgrsc.orgdoi.orgresearchgate.net

For a derivative of this compound, a single-crystal X-ray diffraction study would yield a comprehensive set of crystallographic data, which is typically presented in a standardized format. An illustrative example of such data, based on analyses of related compounds, is presented in Table 1. doi.orgnih.gov

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4
b (Å)15.1
c (Å)7.3
α (°)90
β (°)91
γ (°)90
Volume (ų)810
Z4
Density (calculated) (g/cm³)1.40
R-factor~0.05
Note: This table presents hypothetical data for illustrative purposes based on published data for similar compounds.

The determination of the absolute configuration of chiral derivatives is a particularly powerful application of SC-XRD, often achieved through the use of anomalous dispersion effects. The precise coordinates of each atom allow for the unambiguous assignment of stereochemistry. Furthermore, the analysis of the crystal packing reveals how individual molecules arrange themselves in the solid state, which is dictated by a variety of intermolecular forces. nih.goviucr.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of the molecule's shape within its crystalline environment.

Key features mapped onto the Hirshfeld surface include dnorm, shape index, and curvedness. The dnorm surface highlights regions of close intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts. rsc.org The shape index and curvedness provide information about the surface's shape, helping to identify complementary regions between neighboring molecules. rsc.org

For a compound like this compound, one would expect a variety of intermolecular interactions to play a role in its crystal packing. The presence of fluorine, oxygen, and hydrogen atoms, along with the aromatic ring, allows for a range of potential non-covalent interactions. Analysis of related fluorinated phenyl compounds and acetophenone derivatives reveals the prevalence of several key interaction types. iucr.orgnih.govnih.gov

The primary intermolecular interactions likely to be observed include:

Hydrogen Bonds: Although a classic hydrogen bond donor may be absent, weak C-H···O and C-H···F hydrogen bonds are highly probable. The carbonyl oxygen is a good hydrogen bond acceptor, and the fluorine atoms can also participate in weak interactions.

Halogen Bonds: The fluorine atoms could potentially act as halogen bond donors or acceptors.

π-Interactions: π-π stacking interactions between the phenyl rings of adjacent molecules are expected to be a significant stabilizing force. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common.

van der Waals Forces: A significant portion of the crystal packing is always governed by non-specific van der Waals forces, primarily H···H contacts.

A hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, based on analyses of similar molecules, is presented in Table 2. nih.govnih.gov

Interaction Type Hypothetical Percentage Contribution
H···H40-50%
F···H / H···F20-30%
C···H / H···C10-15%
O···H / H···O5-10%
C···C (π-π stacking)3-7%
Note: This table presents hypothetical data for illustrative purposes based on published data for similar compounds.

The detailed analysis of these interactions through Hirshfeld surfaces provides a profound understanding of the forces that dictate the supramolecular assembly of this compound and its derivatives in the solid state. This knowledge is fundamental for predicting and controlling the physical properties of these materials.

Computational Chemistry and Theoretical Studies of 1 2,6 Difluoro 4 Methylphenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for studying molecules of moderate size like 1-(2,6-difluoro-4-methylphenyl)ethanone. These calculations can provide detailed information about the molecule's electronic structure and its implications for chemical reactivity. In the absence of direct computational studies on this compound, data from related substituted acetophenones can provide valuable insights. For instance, studies on other fluoro-substituted acetophenones have demonstrated the utility of DFT in understanding their conformational preferences and electronic properties. nih.gov

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule, which encompasses the arrangement of its electrons in various orbitals, is fundamental to its chemical behavior. DFT calculations can map out the electron density distribution, revealing regions of high and low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, which can be derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. These descriptors are based on the energies of the frontier molecular orbitals. acs.org

Table 1: Key Global Reactivity Descriptors

DescriptorFormulaDescription
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Indicates resistance to change in electron distribution. A larger value suggests greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the electrophilic power of a molecule.

Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. μ is the electronic chemical potential (μ ≈ -χ).

These descriptors, once calculated for this compound, would provide a comprehensive picture of its reactivity profile.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. youtube.comimperial.ac.uk It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack. It is anticipated that the HOMO would have significant contributions from the phenyl ring and the methyl group, while the LUMO would be localized more on the acetyl group and the carbon atoms attached to the fluorine atoms, due to their electron-withdrawing nature. A study on a different substituted imidazole (B134444) compound showed the HOMO charge density localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring. guidechem.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterPredicted Location/ValueSignificance
HOMO Primarily on the methyl-substituted phenyl ringSite of potential electrophilic attack
LUMO Primarily on the acetyl group and fluorinated carbonsSite of potential nucleophilic attack
HOMO-LUMO Energy Gap (ΔE) ModerateIndicates a balance of stability and reactivity

This table is predictive and based on general principles of FMO theory as applied to similar structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.net Typically, red-colored regions indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive electrostatic potential and are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the acetyl group, making it a prime site for interaction with electrophiles or hydrogen bond donors. The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential (blue), rendering them susceptible to nucleophilic interactions. The MEP map provides a powerful visual tool for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This involves locating the minimum energy structures of the reactants and products, as well as the saddle point on the potential energy surface that corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a molecule like this compound, reaction pathway modeling could be applied to various transformations, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the phenyl ring. For example, a study on the adsorption of acetophenone (B1666503) on a silicon surface used DFT to predict energetically similar reaction pathways. scispace.com By calculating the energies of the intermediates and transition states, chemists can predict the most likely reaction mechanism and identify potential side products.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical and biological properties. This compound has a degree of conformational flexibility, primarily due to the rotation around the single bond connecting the acetyl group to the phenyl ring.

Conformational analysis aims to identify the most stable conformers (low-energy structures) and the energy barriers between them. A study on 2'-fluoro-substituted acetophenone derivatives revealed a preference for the s-trans conformation, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond, to minimize steric and electrostatic repulsion. nih.gov It is highly probable that this compound would also exhibit a preferred conformation to minimize the interaction between the acetyl group and the ortho-fluorine atoms.

Molecular dynamics (MD) simulations can provide a more dynamic picture of a molecule's conformational behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the molecule's movements and conformational changes at a given temperature. While specific MD studies on this compound are not available, such simulations could reveal the accessible conformational space, the frequencies of conformational transitions, and how the molecule's flexibility is influenced by its environment. Ab initio molecular dynamics has been used to study reactions in other ketones like acetone. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.